molecular formula C8H6ClN3O B13684820 1-(7-Chloroimidazo[1,2-b]pyridazin-3-yl)ethanone

1-(7-Chloroimidazo[1,2-b]pyridazin-3-yl)ethanone

Katalognummer: B13684820
Molekulargewicht: 195.60 g/mol
InChI-Schlüssel: UJMUHFNPBLTZQU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(7-Chloroimidazo[1,2-b]pyridazin-3-yl)ethanone is a chemical compound with the molecular formula C8H6ClN3O. It belongs to the class of imidazo[1,2-b]pyridazines, which are known for their diverse pharmacological activities.

Vorbereitungsmethoden

The synthesis of 1-(7-Chloroimidazo[1,2-b]pyridazin-3-yl)ethanone typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 6-chloroimidazo[1,2-b]pyridazine with acetic anhydride, which results in the formation of the desired product . Industrial production methods may involve optimization of reaction conditions to enhance yield and purity, such as controlling temperature, reaction time, and the use of catalysts.

Analyse Chemischer Reaktionen

1-(7-Chloroimidazo[1,2-b]pyridazin-3-yl)ethanone undergoes various chemical reactions, including:

Wirkmechanismus

The mechanism of action of 1-(7-Chloroimidazo[1,2-b]pyridazin-3-yl)ethanone involves the inhibition of specific kinases, such as TAK1. By binding to the kinase’s active site, it prevents the phosphorylation and activation of downstream signaling pathways, leading to the suppression of cell proliferation and induction of apoptosis in cancer cells . This compound’s ability to selectively target kinases makes it a valuable tool in drug discovery and development.

Vergleich Mit ähnlichen Verbindungen

1-(7-Chloroimidazo[1,2-b]pyridazin-3-yl)ethanone can be compared with other imidazo[1,2-b]pyridazine derivatives, such as:

The unique chloro substituent in this compound contributes to its distinct chemical and biological characteristics, making it a compound of interest for further research and development.

Eigenschaften

Molekularformel

C8H6ClN3O

Molekulargewicht

195.60 g/mol

IUPAC-Name

1-(7-chloroimidazo[1,2-b]pyridazin-3-yl)ethanone

InChI

InChI=1S/C8H6ClN3O/c1-5(13)7-4-10-8-2-6(9)3-11-12(7)8/h2-4H,1H3

InChI-Schlüssel

UJMUHFNPBLTZQU-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)C1=CN=C2N1N=CC(=C2)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.